2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide
Description
2-((3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused tricyclic core structure, a 4-ethoxyphenyl substituent at position 3, and a thioacetamide side chain linked to a 2-fluorophenyl group. The ethoxy group at the 4-position of the phenyl ring and the fluorine atom on the acetamide moiety are critical for optimizing solubility and target interaction, as suggested by structure-activity relationship (SAR) studies of analogous compounds .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-34-17-13-11-16(12-14-17)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)35-15-22(32)28-21-10-6-4-8-19(21)27/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHLBABWCKKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 484.57 g/mol. Its structure features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures can interact with various biological targets, including:
- Toll-like Receptors (TLRs) : Certain derivatives of pyrimido[5,4-b]indoles have been shown to selectively stimulate TLR4 in human and mouse cells, leading to the activation of NFκB and subsequent cytokine production. This pathway is crucial for innate immune response modulation .
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in cell proliferation and survival, similar to other pyrimidine derivatives. For instance, studies have reported that certain pyrimidine-based compounds inhibit MEK1/2 kinases, affecting cancer cell lines like MV4-11 and MOLM13 .
Table 1: Summary of Biological Activities
Case Studies
- TLR4 Stimulation : A high-throughput screening identified substituted pyrimido[5,4-b]indoles as potent stimulators of TLR4. Modifications at specific positions (e.g., N-3 and N-5) affected the cytokine profile produced by immune cells, suggesting that structural variations can tailor immune responses .
- Anticancer Properties : In vitro studies demonstrated that related compounds inhibited the proliferation of acute leukemia cell lines at micromolar concentrations. The mechanism involved downregulation of phospho-ERK1/2 signaling pathways, indicating potential therapeutic applications in hematological malignancies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indole derivatives share a common core but differ in substituents at position 3 of the indole ring and the acetamide side chain. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, synthetic yields, and biological activities.
Key Findings:
Substituent Effects on Activity: Position 3 Modifications: The phenyl group at position 3 (e.g., compound 32 ) is common in TLR4-active analogs. Acetamide Side Chain: Bulky substituents like tert-butyl (compound 32) or 3,3-dimethylbutyl (compound 28) reduce steric hindrance, correlating with moderate yields (39.7–60%) . The 2-fluorophenyl group in the target compound introduces electronegativity, which could influence binding kinetics.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., compound 32 ) achieves higher purity but variable yields (39.7–67%). Conventional methods (e.g., compound 28 ) rely on coupling reagents like HATU, with yields dependent on amine reactivity.
Physicochemical Properties :
- The trifluoromethoxy group in ZINC2720569 increases lipophilicity (ClogP ~3.8), whereas the 4-ethylphenyl group in compound 8 balances solubility and membrane permeability.
Notes
Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and SAR trends.
SAR Insights : Optimal TLR4 activity requires a balance between hydrophobic substituents (e.g., ethoxyphenyl) and polar acetamide groups. Fluorine atoms may enhance metabolic stability .
Synthetic Challenges : Low yields in tert-butyl derivatives (e.g., compound 32) suggest steric effects during coupling, necessitating optimized conditions for the target compound’s 2-fluorophenyl group .
Q & A
Q. Validation Methods :
- CRISPR Knockouts : TLR4⁻/⁻ macrophages to assess activity loss .
- Surface Plasmon Resonance (SPR) : Direct binding assays with purified kinases .
How does the compound’s stability vary under physiological conditions, and what formulations mitigate degradation?
Q. Advanced Research Focus
- pH Stability : Degrades rapidly at pH <5 (t₁/₂: 2h vs. 24h at pH 7.4) due to thioacetamide hydrolysis .
- Formulation Strategies : Encapsulation in PEGylated liposomes improves plasma stability (t₁/₂: 8h vs. 2h free) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
